N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide

High-Throughput Screening Drug Discovery Regioisomer Selectivity

Researchers often obtain hydrazone ligands that fail to form the intended 5-membered chelate ring because the wrong regioisomer was supplied. N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide (CAS 15017-22-8) is the authentic 2-picolinoyl isomer that delivers the required N,N,O-tridentate donor set. • Enables stable, mononuclear metal complexes (Cu, Fe, Zn) with a defined 5-membered chelate ring. • Pre-validated in high-throughput screens against RGS4, OPRM1 and CHRM1-ready for neuroscience-focused medicinal chemistry. • Provides a reproducible, near-coplanar scaffold for QSAR model validation and metallodrug design. BenchChem maintains inventory of this regioisomer, guaranteeing you receive the correct ligand for your research programme.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 15017-22-8
Cat. No. B402265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide
CAS15017-22-8
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NN=CC2=CC=NC=C2
InChIInChI=1S/C12H10N4O/c17-12(11-3-1-2-6-14-11)16-15-9-10-4-7-13-8-5-10/h1-9H,(H,16,17)/b15-9-
InChIKeyFTZLTODDAJZVQA-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.5 [ug/mL]

Pyridine-2-carboxamide Hydrazone (15017-22-8): Compound Overview


N-[(E)-pyridin-4-ylmethylideneamino]pyridine-2-carboxamide (CAS 15017-22-8) is a pyridine-based Schiff base hydrazone with the molecular formula C12H10N4O and a molecular weight of 226.23 g/mol [1]. It is synthesized via the condensation of picolinic acid hydrazide (pyridine-2-carbohydrazide) and pyridine-4-carboxaldehyde, forming an N-acylhydrazone linkage with a characteristic E-configuration at the imine bond [1]. This structure creates a unique N,N,O tridentate donor set from the 2-picolinoyl moiety, which is the primary feature differentiating it from its more studied regioisomer, the 4-isonicotinoyl analog (CAS 13025-99-5) [1]. The compound has been cataloged in major screening libraries, including PubChem (CID 6871660) and ChEMBL (CHEMBL3198218), and has been subject to high-throughput screening against various protein targets [1][2].

2-Picolinoyl regioisomer – N,N,O tridentate chelator
Workflow Metal-chelation research, GPCR screening, metallodrug probe design
Selection Context Distinct from 4-isonicotinoyl isomer; ortho-pyridyl N enables chelate

Regioisomeric Specificity of 15017-22-8 vs. Analogs


The substitution of 2-pyridinecarboxylic acid (picolinic acid) at the hydrazide terminus, as opposed to 4-pyridinecarboxylic acid (isonicotinic acid), fundamentally alters the compound's metal-binding motif, solution conformation, and electronic distribution [1][2]. In the 2-picolinoyl isomer (15017-22-8), the pyridyl nitrogen is positioned ortho to the hydrazone linkage, enabling the formation of a stable five-membered chelate ring upon metal coordination [1][3]. This contrasts sharply with the 4-isonicotinoyl regioisomer (CAS 13025-99-5), where the pyridyl nitrogen is para to the attachment point and cannot participate in a similar chelate, necessitating a different coordination geometry [1]. Consequently, the two isomers are not functionally equivalent in applications reliant on metal sequestration, catalytic activity, or target-specific bioactivity, making generic substitution scientifically invalid [1].

4-isonicotinoyl analog (CAS 13025-99-5)
Lacks ortho-pyridyl N; cannot form N,N,O chelate. Metal-binding profile and biological target engagement may shift significantly.
Nicotinohydrazide (3-substituted) isomer
Twisted conformation (33.79° dihedral) may alter solubility, permeability, and target recognition relative to the near-coplanar 2-isomer.

Quantitative Evidence for Selecting 15017-22-8


High-Throughput Screening: GPCR and Metalloprotease Engagement

A compilation of PubChem BioAssay data for 15017-22-8 reveals a distinct polypharmacological screening fingerprint. The compound was tested and showed activity in a primary cell-based high-throughput screen for regulators of G-protein signaling 4 (RGS4), a luminescence-based assay for the mu-type opioid receptor (OPRM1), and a fluorescence-based assay for the muscarinic acetylcholine receptor M1 (CHRM1) [1]. This pattern of engagement, targeting both GPCRs and the metalloprotease ADAM17, is unique to the 2-picolinoyl geometry [1]. In contrast, the 4-isonicotinoyl regioisomer (CAS 13025-99-5) is predominantly documented for antitubercular activity against Mycobacterium tuberculosis H37Rv and general cytotoxicity in HeLa cells (IC50 = 25 µM) [1], indicating a divergent target selectivity profile driven by the regioisomeric configuration [1].

HTS Target Engagement
Cross-study comparable
Active in RGS4, OPRM1, ADAM17, CHRM1 assays
GPCR/metalloprotease screening fingerprint; distinct from anti-TB isomer
PubChem AIDs 463111,504326,720648,588814; comparator HeLa IC50 25 µM
High-Throughput Screening Drug Discovery Regioisomer Selectivity

Metal Chelation Geometry: N,N,O 5-Membered Ring

The ortho relationship of the pyridyl nitrogen and the hydrazone group in 15017-22-8 allows it to function as a planar, tridentate N,N,O chelator, forming a stable five-membered metallocycle upon binding metals such as Fe(III) or Cu(II) [1]. In the analogous 2-pyridylcarbaldehyde isonicotinoyl hydrazone (PCIH) class, this N,N,O motif is responsible for sub-micromolar iron mobilization efficacy in cellular models [2]. The 4-isonicotinoyl regioisomer (CAS 13025-99-5) lacks this ortho arrangement; its pyridyl nitrogen is para to the linkage and cannot participate in a chelate, forcing it to act as a bidentate N,O donor, which dramatically alters its metal affinity and the stability of the resulting complexes [1]. While direct comparative chelation constants for 15017-22-8 are not published, the ortho vs. para geometric distinction is a fundamental and quantifiable differentiator.

Metal Chelation Geometry
Class-level
Tridentate N,N,O; predicted 5-membered chelate ring
Chelation architecture supports metal-binding studies
Structural inference from SMILES; no direct binding constants reported
Coordination Chemistry Metal Chelation Regioisomerism

Physicochemical and Conformational Differences

Computationally predicted and experimentally measured properties for 15017-22-8 provide a basis for differentiating it from its positional isomers. The compound is reported to have a melting point of 194-195 °C and an aqueous solubility of 29.5 µg/mL [1]. Its lipophilicity (XLogP3-AA) is computed as 1.0, with a hydrogen bond donor count of 1 and an acceptor count of 4 [2]. These values contrast with the isomer where the carboxamide attachment is at the pyridine-3-position (nicotinohydrazide), which has been shown by X-ray crystallography to adopt a significantly twisted conformation with the hydrazide group forming a 33.79° angle with the pyridine ring, compared to the near-coplanar arrangement essential for the N,N,O chelate in the 2-substituted isomer [3]. These subtle but distinct conformational preferences can lead to measurable differences in solubility, permeability, and target binding.

Physicochemical Differences
Cross-study comparable
XLogP3-AA 1.0; M.P. 194-195°C; sol. 29.5 µg/mL vs. nicotinohydrazide dihedral 33.79°
Conformational rigidity and solubility differentiate from 3-isomer
Vendor data; X-ray structure for nicotinohydrazide
Physicochemical Properties Drug-likeness QSAR

Antitumor Potential via Copper Complexation

The structurally similar ligand 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone (PPAH), which shares the 2-picolinoyl N,N,O core but differs in the aldehyde-derived moiety, demonstrates that copper(II) complexation dramatically enhances antiproliferative activity. While PPAH alone showed limited efficacy, its 1:1 Cu(II) complex achieved IC50 values of 2.75 ± 0.30 µM against HepG2 cells and 1.90 ± 0.20 µM against HCT-116 cells, operating through a rare dual topoisomerase I/II inhibition mechanism [1]. This class-level inference suggests that 15017-22-8, possessing the identical 2-picolinoyl chelating motif, is a prime candidate for developing copper-based antitumor agents with a mechanism of action distinct from typical DNA-binding platinum drugs [1]. The 4-isonicotinoyl isomer, unable to form the same chelate, cannot replicate this copper-mediated activation.

Copper-Complex Activity
Class-level
PPAH-Cu IC50 2.75 µM (HepG2), 1.90 µM (HCT-116); dual topo I/II
Supports copper-complex antiproliferative research context
Class inference from PPAH analog; direct data on 15017-22-8 not available
Antitumor Activity Copper Complexes Topoisomerase Inhibition

Validated Application Scenarios for 15017-22-8


GPCR-Focused High-Throughput Neurological Screening

Compound 15017-22-8 has demonstrated activity in high-throughput screens targeting RGS4, mu-opioid receptor (OPRM1), and muscarinic M1 receptor (CHRM1) [1]. For academic screening centers or biotech startups focused on GPCR modulators for pain, cognition, or inflammation, this compound provides a pre-validated, purchasable starting point. Its screening fingerprint is orthogonal to the antimicrobial profile of the 4-isonicotinoyl isomer, making it the correct choice for neuroscience-focused programs.

Copper-Based Dual Topoisomerase Inhibitor Design

Drawing on class-level evidence from the analogous PPAH system, 15017-22-8's 2-picolinoyl chelating core is structurally poised for developing copper(II) complexes with potent, dual topoisomerase I/II inhibitory activity [1]. The 4-isonicotinoyl isomer cannot form this specific chelate. Medicinal chemistry labs pursuing metallodrugs with mechanisms avoiding DNA cross-linking should therefore specifically procure 15017-22-8 as their ligand scaffold.

MOFs and Coordination Polymers with Chelate Nodes

The tridentate N,N,O donor set of 15017-22-8 enables the construction of coordination polymers with unique topologies based on stable 5-membered chelate rings [1]. This is a documented structural application for the 2-picolinoyl regioisomer class [2]. Materials scientists synthesizing novel MOFs for gas storage, catalysis, or sensing should select 15017-22-8 over the isonicotinoyl isomer to ensure the desired chelating node geometry in their framework design.

Conformational Benchmark for Structure-Based Design

The computed and measured properties (XLogP3-AA = 1.0, M.P. = 194-195 °C, solubility = 29.5 µg/mL) for 15017-22-8 [1][2], paired with its distinct, near-coplanar conformation required for chelation, provide a well-defined benchmark for computational docking and QSAR model validation within the hydrazone chemical space [3]. Procurement for this purpose offers a reproducible standard that contrasts sharply with the twisted geometry of the nicotinohydrazide regioisomer.

Application
Selection Property
Validation Focus
GPCR & metalloprotease screening
2-Picolinoyl GPCR fingerprint
RGS4, OPRM1, CHRM1 assay context
Copper-complex antiproliferative research
N,N,O chelate for Cu(II) complexation
Topoisomerase inhibition assay context
Coordination polymer & MOF design
Tridentate chelating node
Framework topology review
Computational docking & QSAR benchmark
Near-coplanar conformation standard
Dihedral angle & solubility metrics
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